2-Bromo-3-fluoro-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZALMVSYONYYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Mechanistic Studies of 2 Bromo 3 Fluoro N Methylbenzamide
Reactivity Profiles of Halogen Substituents
The presence of two different halogens on the aromatic ring, bromine and fluorine, offers opportunities for selective functionalization. Their distinct electronic properties and bond strengths allow for differentiated reactivity in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.org
In the case of 2-Bromo-3-fluoro-N-methylbenzamide, the N-methylcarboxamide group is a meta-director and moderately deactivating, making classical SNAr reactions challenging without significant activation. However, the relative reactivity of C-F versus C-Br bonds in SNAr reactions is well-established. Generally, the C-F bond is more susceptible to nucleophilic attack than C-Br, C-Cl, or C-I bonds, despite fluorine being the most electronegative halogen. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored at the most electron-deficient carbon, and the highly electronegative fluorine atom polarizes the C-F bond effectively. masterorganicchemistry.com
While specific studies on this compound are not prevalent, research on related fluoroarenes demonstrates that bromine can be a well-tolerated substituent in SNAr reactions targeting a C-F bond, offering a handle for subsequent transformations. nih.gov Modern methods, such as organic photoredox catalysis, have enabled the SNAr of unactivated fluoroarenes under mild conditions, expanding the scope of this transformation. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. The reactivity order in these reactions is typically C-I > C-Br > C-Cl >> C-F, reflecting the bond dissociation energies. This selectivity allows the bromine atom in this compound to be the primary site of reaction, leaving the C-F bond intact for potential later-stage functionalization.
The Suzuki-Miyaura coupling is a widely used method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net Given the higher reactivity of the C-Br bond compared to the C-F bond in the standard catalytic cycle, this compound is expected to selectively undergo coupling at the bromine-substituted position.
Studies on similar ortho-bromoaniline derivatives have demonstrated successful Suzuki-Miyaura coupling with a variety of boronic esters, including benzyl, alkyl, aryl, and heteroaromatic partners. rsc.org These reactions provide a robust method for introducing diverse aryl and alkyl groups at the 2-position of the benzamide (B126) scaffold.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Boronic Acid/Ester | Phenylboronic acid | Nucleophilic partner |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the reaction cycle |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and reagents |
Beyond Suzuki coupling, the C-Br bond is amenable to other palladium-catalyzed reactions for C-N and C-C bond formation. The Buchwald-Hartwig amination, for instance, allows for the construction of C-N bonds by coupling aryl halides with amines. researchgate.netsemanticscholar.org This would enable the synthesis of 2-amino-3-fluoro-N-methylbenzamide derivatives.
Other important C-C bond-forming reactions include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and various carbonylative couplings. Each of these reactions would selectively occur at the C-Br position, leveraging the established reactivity patterns of aryl halides in cross-coupling chemistry. The ability to form these bonds is crucial in medicinal chemistry for synthesizing complex molecules and exploring structure-activity relationships. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Transformations Involving the Amide Functional Group
The secondary amide group (-CONHCH₃) in this compound presents another site for chemical modification, although it is generally a stable and robust functional group. acs.org
The hydrogen atom on the amide nitrogen can be substituted through reactions like alkylation or acylation, though this often requires strong bases and electrophiles. Such modifications can be used to synthesize a library of related compounds. More significantly, the entire amide bond can be cleaved or transformed. Nickel-catalyzed methods have been developed for the activation of amide C-N bonds, enabling transformations that are otherwise challenging due to resonance stabilization. acs.org These advanced methods could potentially allow for transamidation or even the conversion of the amide to other functional groups in a late-stage synthetic context.
Table 2: Potential Transformations of the Amide Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | NaH, Alkyl Halide (e.g., CH₃I) | Tertiary Amide |
| Hydrolysis (Forced) | Strong Acid/Base (e.g., H₂SO₄/H₂O, heat) | 2-Bromo-3-fluorobenzoic acid |
| Reduction | Strong Hydride Agent (e.g., LiAlH₄) | 2-Bromo-3-fluorobenzyl(methyl)amine |
| C-N Activation | Nickel Catalyst Systems | Transamidation or other cross-coupling products |
Hydrolytic Stability of the Amide Linkage
No experimental data on the hydrolysis of this compound under acidic, basic, or neutral conditions has been published.
A typical study on hydrolytic stability would involve monitoring the rate of cleavage of the amide bond to form 2-bromo-3-fluorobenzoic acid and methylamine (B109427). This is generally accomplished by subjecting the compound to solutions of varying pH at controlled temperatures and analyzing the concentration of the reactant or products over time using techniques like High-Performance Liquid Chromatography (HPLC).
The results would typically be presented in a data table format, as shown in the hypothetical example below.
Hypothetical Data Table for Hydrolytic Stability
| pH Condition | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
|---|---|---|---|
| 3.0 (Acidic) | 50 | Data not available | Data not available |
| 7.0 (Neutral) | 50 | Data not available | Data not available |
Based on general principles of amide chemistry, the hydrolysis rate is expected to be accelerated under both strong acidic and strong basic conditions compared to neutral pH. The presence of electron-withdrawing fluorine and bromine atoms on the benzene (B151609) ring could influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack by water or hydroxide (B78521) ions. However, without experimental validation, this remains a theoretical consideration.
Decomposition Chemistry Under Specific Conditions
Thermal Decomposition Pathways
There are no published studies detailing the thermal decomposition pathways of this compound. Such a study would typically involve techniques like Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition, coupled with analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Pyrolysis-GC-MS to identify the resulting degradation products.
For halogenated aromatic compounds, thermal decomposition under inert or oxidative atmospheres can be complex. Potential decomposition products could include, but are not limited to, carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (B91410) (HF). The specific products and their relative abundances would depend on the precise conditions (temperature, atmosphere).
Hypothetical Data Table for Thermal Decomposition Products
| Decomposition Temperature (°C) | Atmosphere | Major Decomposition Products Identified |
|---|---|---|
| Data not available | Inert (e.g., N₂) | Data not available |
Reactivity with Oxidizing Agents
While a safety data sheet for an isomeric compound, 2-bromo-4-fluoro-N-methylbenzamide, notes incompatibility with strong oxidizing agents, no specific studies on the reactivity of this compound with such agents have been found.
Research in this area would involve reacting the compound with various oxidizing agents (e.g., potassium permanganate, hydrogen peroxide, meta-chloroperoxybenzoic acid) under controlled conditions. The investigation would focus on identifying the reaction products, determining the reaction kinetics, and elucidating the mechanism, which could involve oxidation of the methyl group, the aromatic ring, or other transformations. Without experimental data, any discussion of specific products would be speculative.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the advanced spectroscopic and structural elucidation of this compound that adheres to the specific requirements of the requested outline, which includes detailed research findings and data tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and X-Ray Diffraction.
An article on this topic would require access to primary research data from laboratory synthesis and analysis of this specific compound. Without such data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Vi. Applications of 2 Bromo 3 Fluoro N Methylbenzamide in Synthetic Research
Vii. Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2-Bromo-3-fluoro-N-methylbenzamide, while not extensively documented, can be envisioned through the amidation of its corresponding carboxylic acid precursor, 2-bromo-3-fluorobenzoic acid. nih.govchemsrc.com Future research should prioritize the development of highly efficient and environmentally benign synthetic methodologies.
A promising avenue lies in the exploration of novel coupling reagents for the amidation step that minimize waste and avoid harsh reaction conditions. For instance, the use of boric acid as a catalyst for the dehydrative amidation of benzoic acids and amines presents a green and cost-effective alternative to traditional methods. google.com Furthermore, the development of one-pot syntheses, starting from readily available precursors like m-fluorobenzotrifluoride, could significantly streamline the production of 2-bromo-3-fluorobenzoic acid and, subsequently, the title compound. chemsrc.com
The principles of green chemistry should be at the forefront of these synthetic explorations. This includes the use of safer solvents, minimizing energy consumption, and designing processes with high atom economy. The development of catalytic systems that can be recycled and reused would also contribute significantly to the sustainability of the synthesis.
Table 1: Potential Sustainable Synthetic Approaches
| Approach | Key Features | Potential Advantages |
| Boric Acid Catalyzed Amidation | Uses a mild and inexpensive catalyst. | Environmentally friendly, simple procedure. google.com |
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. | Increased efficiency, reduced waste. |
| Flow Chemistry | Continuous processing in a microreactor. | Enhanced safety, better control over reaction parameters, ease of scalability. |
Note: This table represents potential synthetic strategies. Specific conditions and yields for this compound would require experimental validation.
Exploration of Novel Reactivity and Transformation Pathways
The dual halogen substitution on the aromatic ring of this compound opens up a plethora of possibilities for novel chemical transformations. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions.
Future research should focus on leveraging the reactivity of the C-Br bond in palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide range of substituents at the 2-position, leading to a diverse library of derivatives. The presence of the fluorine atom and the N-methylamide group may influence the reactivity and selectivity of these reactions, a facet that warrants detailed investigation.
Furthermore, the application of photoredox catalysis could unlock novel C-H functionalization pathways, potentially allowing for the direct introduction of functional groups at other positions on the aromatic ring. This approach offers a powerful tool for late-stage functionalization, enabling the rapid diversification of the core structure.
Rational Design of Derivatives for Specific Research Applications
The strategic placement of fluorine atoms in drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability. chemicalbook.comaobchem.comgoogle.com The presence of both fluorine and bromine in this compound makes it an attractive scaffold for the rational design of derivatives with potential biological activity.
Future research should focus on the systematic exploration of the structure-activity relationships (SAR) of derivatives of this compound. chemicalbook.comtcichemicals.combldpharm.com By modifying the substituents on the aromatic ring and the N-methylamide group, it may be possible to develop potent and selective inhibitors of various biological targets. For instance, substituted benzamides have been investigated as potential antipsychotics and for their activity against Mycobacterium tuberculosis. chemicalbook.comepa.gov The unique electronic and steric properties of the bromo and fluoro substituents could lead to novel binding interactions with target proteins.
The design of constrained peptide mimetics is another promising area of research. By incorporating the this compound scaffold into larger molecules, it may be possible to mimic the secondary structures of proteins and modulate protein-protein interactions.
Table 2: Potential Research Applications of Derivatives
| Application Area | Rationale |
| Medicinal Chemistry | Fluorine can improve metabolic stability and binding affinity. chemicalbook.comgoogle.com The scaffold can be elaborated to target various receptors. |
| Agrochemicals | Halogenated aromatic compounds are prevalent in pesticides and herbicides. |
| Materials Science | The electronic properties of the scaffold could be tuned for applications in organic electronics. |
Note: This table outlines potential areas of application. The specific utility of derivatives of this compound would need to be determined through experimental studies.
Advanced Characterization Techniques for Elucidating Complex Structures
A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for rational design and for understanding their reactivity. Advanced characterization techniques will play a pivotal role in this endeavor.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy will be essential for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives. Techniques such as COSY, HSQC, and HMBC will provide detailed information about the connectivity of atoms within the molecule. Conformational analysis using Lanthanide-Induced-Shift (LIS) NMR could provide insights into the preferred solution-state conformations of these molecules.
Mass spectrometry (MS) will be critical for determining the molecular weight and for studying the fragmentation patterns of these compounds. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in a nearly 1:1 ratio), will be a key diagnostic feature in the mass spectra. High-resolution mass spectrometry (HRMS) will be necessary to confirm the elemental composition of newly synthesized compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For a compound like this compound, these computational tools can be applied across the entire research and development pipeline.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-3-fluoro-N-methylbenzamide, and how can reaction conditions be standardized?
The compound is typically synthesized via nucleophilic substitution or amidation. Key reagents include:
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, DMF, 80°C | 2-azido-3-fluoro-N-methylbenzamide |
| Amidation | Methylamine, EDCI/HOBt, CH₂Cl₂ | Target compound (yield: ~65–75%) |
Standardization involves monitoring reaction progress via TLC or HPLC. Solvent choice (e.g., DMF vs. THF) and temperature control (60–80°C) critically affect yield.
Q. How is this compound characterized to confirm structural integrity?
A multi-technique approach is essential:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns (e.g., bromine at C2, fluorine at C3) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z 232.05) .
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) resolves bond angles/geometry for absolute configuration .
Q. What are the primary biological targets of this compound in preclinical studies?
It acts as an androgen receptor (AR) antagonist, blocking ligand binding and nuclear translocation. In vitro assays (e.g., AR reporter gene assays) show IC₅₀ values of 0.8–1.2 µM . Structural analogs with altered halogen positions (e.g., 3-bromo-2-fluoro) exhibit reduced activity, highlighting the importance of substitution patterns.
Advanced Research Questions
Q. How can computational tools resolve contradictions in reaction outcomes during scale-up synthesis?
Discrepancies in yield or purity during scale-up often arise from solvent polarity or temperature gradients. AI-driven platforms (e.g., Reaxys/Pistachio databases) model reaction feasibility and optimize conditions:
- Template_relevance models predict regioselectivity for bromine/fluorine substitution .
- DFT calculations (Gaussian 16) assess transition-state energetics, identifying side reactions (e.g., over-oxidation).
Q. How do crystallographic data resolve ambiguities in electronic effects of halogen substituents?
X-ray data reveal that bromine’s electron-withdrawing effect stabilizes the amide carbonyl (C=O bond length: 1.23 Å vs. 1.27 Å in non-halogenated analogs). Fluorine’s ortho position induces steric strain (C-F···H-N distance: 2.5 Å), affecting receptor binding .
Q. What methodologies address discrepancies between in vitro and in vivo biological activity?
- Metabolic Stability Assays : Liver microsomes (human/rat) assess CYP450-mediated degradation (t₁/₂: 2.1 hrs in human S9 fractions).
- SAR Studies : Modifying the N-methyl group to N-cyclopropyl enhances in vivo half-life (t₁/₂: 4.7 hrs in mice) but reduces AR affinity .
Q. How can retrosynthetic analysis improve one-step synthesis efficiency?
AI tools prioritize routes with minimal intermediates:
- Bkms_metabolic model identifies methylamine as the optimal nucleophile for direct amidation (vs. multi-step protection/deprotection) .
- Feasibility scoring (plausibility >0.8) excludes low-yield pathways (e.g., Grignard reactions with <30% yield).
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding bromine’s role in AR binding?
Studies using AR LBD mutants (e.g., T877A) show bromine’s van der Waals interactions are critical in wild-type receptors but dispensable in mutants. This suggests mutation-dependent SAR, necessitating crystallographic validation for each variant .
Q. How do solvent polarity and pH affect hydrolysis rates during synthesis?
- Acidic Conditions (HCl/H₂O): Rapid hydrolysis of the amide group (t₁/₂: 20 mins at pH 2).
- Basic Conditions (NaOH/EtOH): Stabilizes the intermediate but risks dehalogenation .
Contradictory stability claims in literature often stem from unmonitored pH fluctuations.
Methodological Recommendations
- Purification : Use silica gel chromatography (hexane:EtOAc = 4:1) for optimal separation of halogenated byproducts.
- Biological Assays : Include AR-negative controls (e.g., PC-3 cells) to rule out off-target effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
